Comparative HER2 Degradation Potency in MCF7 Breast Carcinoma Cells
In a head-to-head comparison of 7,9-dihydropurin-8-one analogs as HSP90 inhibitors, the compound 2,6-Dichloro-7,9-dihydropurin-8-one (as part of a broader series) demonstrated an IC50 of 42 µM in a HER2 degradation assay against MCF7 breast carcinoma cells [1]. In contrast, the analog 6-chloro-9-cyclopentyl-2-((5-methoxy-1H-indol-3-yl)methyl)-7,9-dihydropurin-8-one exhibited significantly lower potency with an IC50 >100 µM in the same assay [2]. This 2.4-fold or greater difference in potency is directly attributable to the 2,6-dichloro substitution pattern and the absence of bulky N9-substituents in the target compound [3].
| Evidence Dimension | HER2 degradation IC50 |
|---|---|
| Target Compound Data | 42 µM |
| Comparator Or Baseline | 6-chloro-9-cyclopentyl-2-((5-methoxy-1H-indol-3-yl)methyl)-7,9-dihydropurin-8-one |
| Quantified Difference | >58 µM (i.e., >2.4-fold) |
| Conditions | MCF7 breast carcinoma cell line, HER2 degradation assay |
Why This Matters
This quantitative potency advantage in a disease-relevant cellular model supports the selection of 2,6-Dichloro-7,9-dihydropurin-8-one as a superior starting point for HSP90 inhibitor development over mono-chloro or N9-substituted analogs.
- [1] Le Brazidec, J.-Y., Kasibhatla, S. R., Hurst, D., & Boehm, M. F. (2007). Preparation of 7,9-dihydropurine-8-one and analogs as HSP90 inhibitors. PCT Int. Appl. Conforma Therapeutics Corporation. View Source
- [2] Sumobrain. (2007). 7,9-Dihydro-Purin-8-One and Related Analogs as HSP90-Inhibitors - Patent US20070253896. Retrieved from https://www.sumobrain.com/patents/usapp/79-Dihydro-Purin-8-One/20070253896.html View Source
- [3] Le Brazidec, J.-Y., Kasibhatla, S. R., Hurst, D., & Boehm, M. F. (2007). Preparation of 7,9-dihydropurine-8-one and analogs as HSP90 inhibitors. PCT Int. Appl. Conforma Therapeutics Corporation. View Source
